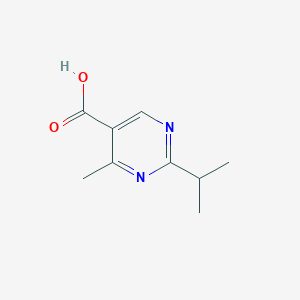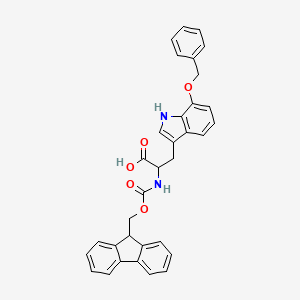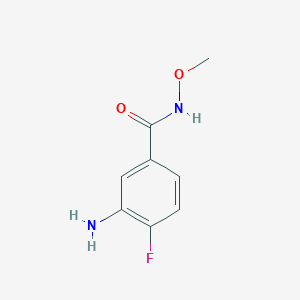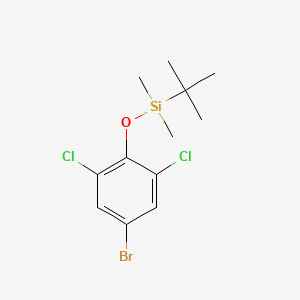![molecular formula C10H8O3S B1344184 Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate CAS No. 246177-37-7](/img/structure/B1344184.png)
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Vue d'ensemble
Description
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a chemical compound with the molecular formula C10H8O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate typically involves the reaction of 4-hydroxybenzo[b]thiophene-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
the general approach involves esterification reactions, which are scalable and can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the hydroxyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A sulfur-containing heterocyclic compound with a similar structure.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Methyl benzo[b]thiophene-5-carboxylate: A similar ester compound without the hydroxyl group
Uniqueness
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the thiophene ring. This combination of functional groups allows for a wide range of chemical modifications and applications .
Propriétés
IUPAC Name |
methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWQGMFTJYIMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625450 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246177-37-7 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














